molecular formula C18H13N5O4 B11707442 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline CAS No. 315698-69-2

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline

Katalognummer: B11707442
CAS-Nummer: 315698-69-2
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: LZAWLDCFKPFYFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline is an organic compound with the molecular formula C18H13N5O4. It is known for its vibrant yellow color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and plastics, due to their bright colors and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline typically involves the diazotization of aniline followed by coupling with 2,4-dinitroaniline. The process begins with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with aniline to produce the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, or sulfonating agents.

Major Products Formed

    Reduction: Formation of 2,4-diamino-N-(p-(phenylazo)phenyl)aniline.

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of various oxidation products depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline has several applications in scientific research:

    Chemistry: Used as a chromogenic reagent for the detection of metal ions and as a standard in spectrophotometric analysis.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Widely used as a dye in the textile and printing industries due to its bright color and stability.

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components. The azo group can also participate in electron transfer reactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline can be compared with other azo dyes such as:

    2,4-Dinitrophenylhydrazine: Used as a reagent for the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

    Disperse Yellow 14: Another azo dye used in the textile industry.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

315698-69-2

Molekularformel

C18H13N5O4

Molekulargewicht

363.3 g/mol

IUPAC-Name

2,4-dinitro-N-(4-phenyldiazenylphenyl)aniline

InChI

InChI=1S/C18H13N5O4/c24-22(25)16-10-11-17(18(12-16)23(26)27)19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12,19H

InChI-Schlüssel

LZAWLDCFKPFYFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.